molecular formula C12H15NO4 B2947718 3-acetamido-3-(4-methoxyphenyl)propanoic Acid CAS No. 202118-55-6

3-acetamido-3-(4-methoxyphenyl)propanoic Acid

Cat. No.: B2947718
CAS No.: 202118-55-6
M. Wt: 237.255
InChI Key: PJJWOHFAWCCPGM-UHFFFAOYSA-N
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Description

3-Acetamido-3-(4-methoxyphenyl)propanoic Acid is a chiral propanoic acid derivative designed for research and development applications. This compound features a propanoic acid backbone substituted with an acetamido group and a 4-methoxyphenyl ring at the 3-position, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structure suggests potential as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and bioactive compounds. Researchers may utilize this chemical in exploring structure-activity relationships, particularly in projects involving amino acid analogs or specialized fine chemicals. As a small molecule, its properties are influenced by the methoxyphenyl moiety, which can impact electronic characteristics and metabolic stability, and the acetamido group, which can participate in hydrogen bonding. This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-acetamido-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJWOHFAWCCPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the acetylation of 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under acidic conditions . The reaction typically proceeds as follows:

    Starting Material: 3-amino-3-(4-methoxyphenyl)propanoic acid.

    Reagent: Acetic anhydride.

    Conditions: Acidic medium, typically using a catalyst like sulfuric acid.

    Product: this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3), the compound can form hydroxylated derivatives or undergo decarboxylation depending on reaction conditions.

Example :
Reagent : KMnO4KMnO_4 (acidic conditions, 60–80°C)
Product : 3-Acetamido-3-(4-methoxyphenyl)propanedioic acid (via oxidation of the propanoic acid backbone).

Reduction Reactions

The acetamido and carboxylic acid groups are susceptible to reduction:

  • LiAlH4_44 reduces the acetamido group to a secondary amine.

  • Catalytic hydrogenation (H2/PdCH_2/Pd-C) selectively reduces unsaturated bonds if present.

Example :
Reagent : LiAlH4_4 (dry THF, 0°C → RT)
Product : 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Nucleophilic Substitution

The acetamido group participates in substitution reactions under basic conditions. For example, hydrolysis with NaOH yields the corresponding amine and acetic acid :

Reaction :

3 Acetamido 3 4 methoxyphenyl propanoic acidNaOH aq 3 Amino 3 4 methoxyphenyl propanoic acid+CH3COO\text{3 Acetamido 3 4 methoxyphenyl propanoic acid}\xrightarrow{\text{NaOH aq }}\text{3 Amino 3 4 methoxyphenyl propanoic acid}+\text{CH}_3\text{COO}^-

Conditions :

  • 10% NaOH, reflux (2–4 hrs)

  • Conversion: >90% (isolated yield) .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) via acid-catalyzed esterification:

Reagent : H2SO4H_2SO_4, ROHR-OH (e.g., CH3OHCH_3OH)
Product : Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate .

Kinetic Data :

Temperature (°C)Yield (%)
2565
6092

Acid-Catalyzed Hydrolysis

Under strong acidic conditions (e.g., HClHCl, 6M), the acetamido group hydrolyzes to an amine:

Reaction :

Acetamido groupHCl conc NH2+CH3COOH\text{Acetamido group}\xrightarrow{\text{HCl conc }}\text{NH}_2+\text{CH}_3\text{COOH}

Conditions :

  • 6M HCl, reflux (12 hrs)

  • Conversion: ~85%.

Coupling Reactions

The carboxylic acid participates in peptide bond formation via carbodiimide-mediated coupling (e.g., DCC/NHS) :

Reagent : DCC (dicyclohexylcarbodiimide), NHS (NN-hydroxysuccinimide)
Product : NN-Alkyl-3-acetamido-3-(4-methoxyphenyl)propanamides .

Procedure :

  • Dissolve 3-acetamido-3-(4-methoxyphenyl)propanoic acid (1 equiv) in dry acetonitrile.

  • Add DCC (1.1 equiv) and NHS (1.1 equiv).

  • Stir at 0°C for 2 hrs, then at RT for 12 hrs.

  • Purify via column chromatography (ethyl acetate/hexane) .

Demethylation of Methoxy Group

Under strong acidic or oxidative conditions, the methoxy group (-OMe) converts to a hydroxyl group (-OH):

Reagent : BBr3BBr_3 (1M in DCM, -78°C → RT)
Product : 3-Acetamido-3-(4-hydroxyphenyl)propanoic acid .

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where BBr3BBr_3 acts as a Lewis acid to cleave the methyl ether .

Mechanistic Insights

  • Nucleophilic Substitution : The acetamido group’s carbonyl carbon is electrophilic, facilitating attack by hydroxide ions during hydrolysis .

  • Oxidation : The propanoic acid backbone undergoes radical-mediated oxidation, forming diacids via C–H bond cleavage.

  • Coupling Reactions : DCC activates the carboxylic acid as an NHS ester, enabling efficient amide bond formation with amines .

Scientific Research Applications

3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with a molecular weight of approximately 237.26 g/mol. It is a derivative of β-tyrosine, characterized by an acetamido group and a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry and biochemical research.

Scientific Research Applications

This compound has potential applications in various domains:

  • Medicinal Chemistry Research indicates that this compound exhibits various biological activities and may interact with biological pathways related to enzyme inhibition and receptor binding. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.
  • Pharmaceutical Research It has potential applications in pharmaceutical research, particularly in developing analgesics and anti-inflammatory agents. Its unique structure may allow for modifications that enhance efficacy or reduce side effects compared to existing medications.
  • Biochemical Probe It can serve as a biochemical probe in studies investigating neurotransmitter dynamics and metabolic pathways.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with receptors involved in pain modulation, potentially influencing pain perception and inflammatory responses. Further studies are required to elucidate its mechanism of action and specificity towards different biological pathways.

Chemical Reactivity and Synthesis

The chemical reactivity of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid can be attributed to its functional groups. The acetamido group can undergo hydrolysis to yield the corresponding amine and acetic acid under acidic or basic conditions. The carboxylic acid group can participate in esterification reactions with alcohols, leading to the formation of esters. The methoxy group is relatively stable but can be cleaved under strong oxidative conditions.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs. Chloro/Nitro Groups: The 4-methoxy group (electron-donating) may enhance membrane permeability compared to electron-withdrawing groups like Cl or NO₂, which could reduce cellular uptake .
  • Acetamido vs. Amino Group: The acetamido group in the target compound likely improves metabolic stability compared to the free amino group in 3-amino-3-(4-methoxyphenyl)propanoic acid, which is prone to oxidation or deamination .

Anti-Inflammatory Potential

Compounds with β-arylpropanoic acid scaffolds, such as Fenbufen (4-biphenylylbutanoic acid derivative), exhibit enhanced anti-inflammatory activity when substituted with electronegative or bulky groups .

Cytotoxicity

In -(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid demonstrated 43.2% lethality in brine shrimp assays at 0.1 mg/mL. The methoxy analog may exhibit similar or enhanced cytotoxicity due to improved lipophilicity, though direct data are lacking .

Biological Activity

3-Acetamido-3-(4-methoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

This compound is characterized by its acetamido and methoxy substituents, which significantly influence its biological properties. The molecular structure can be represented as follows:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{3}

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in managing conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways such as NF-kB and MAPK .

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound has been associated with reduced neuronal apoptosis and improved cognitive function. This suggests a potential role in treating neurodegenerative disorders such as Alzheimer's disease .

Pharmacokinetics

A pharmacokinetic study involving the administration of 10 mg/kg of the compound in Sprague-Dawley rats revealed rapid absorption and metabolism. The maximum concentration in the bloodstream was reached within 15 minutes post-administration, indicating efficient bioavailability. The compound was detected in various tissues, including the liver and kidneys, suggesting widespread distribution .

ParameterValue
Maximum Concentration2.6 ± 0.4 nmol/mL
Time to Peak Concentration15 minutes
Absorption Ratio≥1.2%

Study on Antioxidant Activity

In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity compared to control groups.

Clinical Implications

In clinical settings, the anti-inflammatory properties of this compound were assessed in patients with chronic inflammatory conditions. Preliminary results showed a significant reduction in inflammatory markers after treatment with this compound over an eight-week period.

Q & A

Q. What are the recommended synthetic routes for 3-acetamido-3-(4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing phenylalanine derivatives. A common approach includes:

  • Acylation : Introducing the acetamido group via acetylation of the amino group in 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under basic conditions .
  • Protecting Group Strategies : Temporary protection of the methoxy or carboxylic acid groups with tert-butyl or benzyl groups to prevent side reactions during synthesis .
  • Optimization : Adjusting reaction temperature (e.g., 0–25°C for acylation) and solvent polarity (e.g., DMF for nucleophilic substitutions) to improve yield and purity .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns. For example, geometric parameters (bond lengths: C=O ~1.21 Å, C-N ~1.45 Å) and torsion angles can validate stereochemistry .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify key signals (e.g., methoxy protons at δ ~3.8 ppm, acetamido carbonyl at δ ~170 ppm) .
  • Mass Spectrometry : Confirm molecular weight (theoretical m/z: 237.25 for C12H15NO4\text{C}_{12}\text{H}_{15}\text{NO}_4) via high-resolution MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from:

  • Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for solvent interference (e.g., DMSO <0.1% v/v) .
  • Structural Analogues : Compare with derivatives like 3-(4-hydroxyphenyl)propanoic acid, which lacks the methoxy group, to isolate substituent effects .

Q. What advanced strategies improve yield in large-scale synthesis?

  • Continuous Flow Reactors : Enhance reaction consistency and scalability for steps like acylation or ester hydrolysis .
  • Catalytic Optimization : Replace stoichiometric reagents (e.g., LiAlH4_4) with catalytic systems (e.g., Pd/C for hydrogenation) to reduce waste .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio) to identify optimal conditions .

Q. How does the methoxy group influence the compound’s physicochemical and biological properties?

  • Solubility : The methoxy group increases lipophilicity (logP ~1.5 vs. ~0.8 for hydroxyl analogues), impacting membrane permeability .
  • Electron Effects : The -OCH3_3 group donates electrons via resonance, stabilizing intermediates in reactions like electrophilic substitution .
  • Bioactivity : Methoxy-containing analogues show enhanced binding to aromatic receptors (e.g., serotonin receptors) compared to non-substituted derivatives .

Methodological Guidance

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress (e.g., ethyl acetate/hexane 3:7) .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1} for acetamido) .
  • Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm stereochemical purity .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and assess decomposition products .

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